Cas no 2418715-23-6 (3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid)

3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2418715-23-6
- EN300-26631513
- 3-iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid
- 3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid
-
- インチ: 1S/C14H19IN2O2/c1-8-11(14(18)19)9(2)13(10(3)12(8)15)17-6-4-16-5-7-17/h16H,4-7H2,1-3H3,(H,18,19)
- InChIKey: KFJMLCAPCRPXBK-UHFFFAOYSA-N
- ほほえんだ: IC1C(C)=C(C(=O)O)C(C)=C(C=1C)N1CCNCC1
計算された属性
- せいみつぶんしりょう: 374.04913g/mol
- どういたいしつりょう: 374.04913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 52.6Ų
3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26631513-1.0g |
3-iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid |
2418715-23-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26631513-1g |
3-iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid |
2418715-23-6 | 1g |
$0.0 | 2023-09-12 |
3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acidに関する追加情報
Professional Introduction to 3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid (CAS No: 2418715-23-6)
3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid (CAS No: 2418715-23-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of an iodine substituent at the 3-position, methyl groups at the 2-, 4-, and 6-positions, and a piperazine moiety at the 5-position. Such structural motifs are often employed in the design of bioactive molecules, particularly in the development of drugs targeting neurological and inflammatory disorders.
The iodo-substituted benzoic acid derivative serves as a versatile scaffold for further chemical modifications, enabling researchers to fine-tune its pharmacological properties. The iodine atom, being a halogen, introduces electrophilicity that can be exploited in cross-coupling reactions such as Suzuki-Miyaura or Stille couplings, facilitating the construction of more complex molecular architectures. Additionally, the trimethyl groups at the 2-, 4-, and 6-positions enhance lipophilicity, which can influence membrane permeability and metabolic stability—critical factors in drug design.
The incorporation of a piperazine ring at the 5-position is particularly noteworthy, as piperazine derivatives are widely recognized for their ability to modulate neurotransmitter systems. Piperazine-based compounds have been successfully utilized in the treatment of conditions such as schizophrenia, epilepsy, and parasitic infections. In this context, 3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid may serve as a precursor for synthesizing novel agents targeting central nervous system (CNS) disorders or other therapeutic areas where piperazine-containing scaffolds exhibit promise.
Recent advancements in medicinal chemistry have highlighted the importance of structurally diverse benzoic acid derivatives in drug discovery. Studies have demonstrated that modifications at various positions of the benzoic acid core can significantly alter binding affinity and selectivity towards biological targets. For instance, halogenated benzoic acids have shown enhanced binding interactions with certain enzyme families due to increased electrophilicity and hydrophobicity. The specific arrangement of substituents in 3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid positions it as a valuable candidate for further exploration in this regard.
Moreover, computational modeling and virtual screening techniques have become indispensable tools in identifying promising candidates for experimental validation. The unique combination of functional groups in 3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid makes it an attractive subject for such computational studies. By leveraging molecular docking simulations and pharmacophore modeling, researchers can predict its potential interactions with target proteins or enzymes. These predictions can guide synthetic efforts toward optimizing its pharmacological profile.
In the realm of medicinal biology, there is growing interest in developing small-molecule modulators that interact with protein-protein interfaces or allosteric sites on biological targets. The rigid aromatic core of benzoic acids provides a stable platform for designing molecules that can occupy such binding pockets effectively. The presence of both electrophilic (iodine) and nucleophilic (amine from piperazine) centers further enhances its utility as a building block for constructing dual-action compounds—those capable of engaging multiple targets simultaneously.
Current research trends also emphasize the importance of green chemistry principles in drug synthesis. Given that 3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid features an iodine atom suitable for transition-metal-catalyzed reactions under mild conditions, it aligns well with sustainable synthetic methodologies. For example, palladium-catalyzed cross-coupling reactions allow for efficient introduction of aryl or vinyl groups while minimizing waste generation—a critical consideration in modern pharmaceutical manufacturing.
The potential applications of this compound extend beyond CNS-targeting therapeutics. Its structural features make it amenable to modifications that could yield agents with anti-inflammatory or immunomodulatory properties. Indeed, several benzoic acid derivatives have been reported to inhibit cyclooxygenase (COX) enzymes or modulate cytokine production pathways through interactions with heme-binding proteins or receptor tyrosine kinases (RTKs). Exploring these avenues could open new therapeutic possibilities for conditions involving aberrant inflammatory responses.
From a synthetic chemistry perspective,3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid exemplifies how strategic functionalization can yield highly versatile intermediates. The iodine atom at position 3 not only serves as a handle for cross-coupling reactions but also allows for further derivatization via metal-halogen exchange or oxidative processes. Meanwhile,the piperazine nitrogen provides an amine group that can be coupled to carboxylic acids via amide bond formation, enabling access to peptide mimetics or peptidomimetics—a rapidly expanding class of bioactive molecules.
In conclusion,3-Iodo-2,4,6-trimethyl-5-(piperazin-1-y l)benzoic acid (CAS No: 2418715-23-6) represents a promising lead compound with diverse applications in pharmaceutical research and drug development. Its unique structural composition—combining halogenation,trimethylation, and piperazine substitution—positions it as an excellent scaffold for generating novel bioactive molecules targeting neurological disorders,inflammatory diseases, and other therapeutic areas requiring innovative molecular design strategies,while adhering to sustainable synthetic practices essential for modern drug discovery efforts.
2418715-23-6 (3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid) 関連製品
- 929973-30-8(N-{(2-Bromophenyl)carbamoylmethyl}-2-chloroacetamide)
- 72816-88-7(6-Amino-1-benzyl-5-methylaminouracil)
- 1326845-28-6(6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine)
- 1039985-85-7(6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine)
- 885277-05-4(2-Azepan-1-ylisonicotinic Acid)
- 2387149-01-9(Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-)
- 1183845-87-5(1-2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)phenylethan-1-one)
- 18033-75-5(Silane,methoxydimethyl-)
- 2172512-79-5(2-4-(but-3-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylphenol)
- 2828439-38-7((3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone)



